2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted with a chlorine atom at position 5 and a 2,2,2-trifluoroethoxy group at position 2. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and facilitates applications in cross-coupling reactions, such as Suzuki-Miyaura couplings. This compound’s unique substitution pattern combines electron-withdrawing (Cl, CF3O) groups, which influence its electronic properties and reactivity .
Properties
Molecular Formula |
C14H17BClF3O3 |
|---|---|
Molecular Weight |
336.54 g/mol |
IUPAC Name |
2-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BClF3O3/c1-12(2)13(3,4)22-15(21-12)10-7-9(16)5-6-11(10)20-8-14(17,18)19/h5-7H,8H2,1-4H3 |
InChI Key |
XYKVPRKBGYLNQU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-(2,2,2-trifluoroethoxy)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Predicted based on analogs: Electron-withdrawing groups like trifluoroethoxy may lower volatility compared to methoxy/ethoxy analogs but retain liquid state due to moderate molecular weight .
Key Observations:
- Steric Considerations : Bulky substituents (e.g., trifluoromethyl in ) may hinder coupling reactions, whereas linear groups like methoxyethoxy () balance steric and electronic effects.
- Physical State: Substituted phenylboronates with symmetric, nonpolar groups (e.g., methyl in ) are typically liquids, while those with bulky or polar groups (e.g., trifluoromethoxy in ) may solidify.
Notable Findings:
- Sensing: Boronate esters with styryl or amino groups (e.g., ) exhibit fluorescence quenching for H2O2 detection. The target compound’s trifluoroethoxy group could enhance selectivity in similar assays.
Stability and Handling
- Target Compound : Expected to exhibit high hydrolytic stability due to the pinacol ester and electron-withdrawing substituents. Storage under inert conditions is recommended .
- Analogs : Methoxy derivatives () are more prone to oxidation than halogenated variants. Fluorinated compounds () generally show enhanced thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
